

Technical Guide: Physical Properties of (2S)-N,N-dimethylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B555227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**, a chiral organic compound relevant in various research and development applications. This document outlines key physicochemical data, details generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of a chemical sample.

Compound Identification and Core Properties

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as L-Proline N,N-dimethylamide, is a derivative of the amino acid L-proline. Its structure consists of a pyrrolidine ring with a dimethylcarboxamide group at the 2-position, maintaining the (S)-stereochemistry.

Synonyms: L-N,N-dimethylprolinamide, N,N-Dimethyl-L-prolinamide, (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine^[1] CAS Number: 29802-22-0^{[2][3]} Molecular Formula: C₇H₁₄N₂O^{[2][3]}

Tabulated Physical Properties

The quantitative physical properties of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	142.20 g/mol	[2]
Density	1.017 g/cm ³	[1]
Boiling Point	250.2 °C at 760 mmHg	[1]
Flash Point	105.1 °C	[1]
Refractive Index (n _D)	1.475	[1]
Vapor Pressure	0.0219 mmHg at 25 °C	[1]
LogP (octanol-water)	0.15540	[1]
Polar Surface Area (PSA)	32.34 Å ²	[1]
Storage Condition	-15 °C	[1]

Experimental Protocols for Property Determination

While specific experimental data for the determination of each property for this exact compound are not publicly detailed, the following sections describe the standard laboratory methodologies that are employed to measure these key physical constants.

Density Measurement

The density of a liquid is determined by accurately measuring the mass of a known volume.[\[4\]](#) A common method involves the use of a graduated cylinder and an electronic balance.

Protocol:

- Place a clean, dry graduated cylinder on an electronic balance and tare the mass to zero.[\[5\]](#)
- Carefully add a specific volume of the liquid (e.g., 20 mL) into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[\[4\]](#)[\[6\]](#)
- Record the precise volume.

- Place the graduated cylinder containing the liquid back on the balance and record the mass. [6]
- Calculate the density using the formula: $\rho = m / V$ (where ρ is density, m is mass, and V is volume).[4]
- For improved accuracy, the procedure should be repeated multiple times to obtain an average value.[4] The temperature of the liquid should also be recorded as density is temperature-dependent.[6]

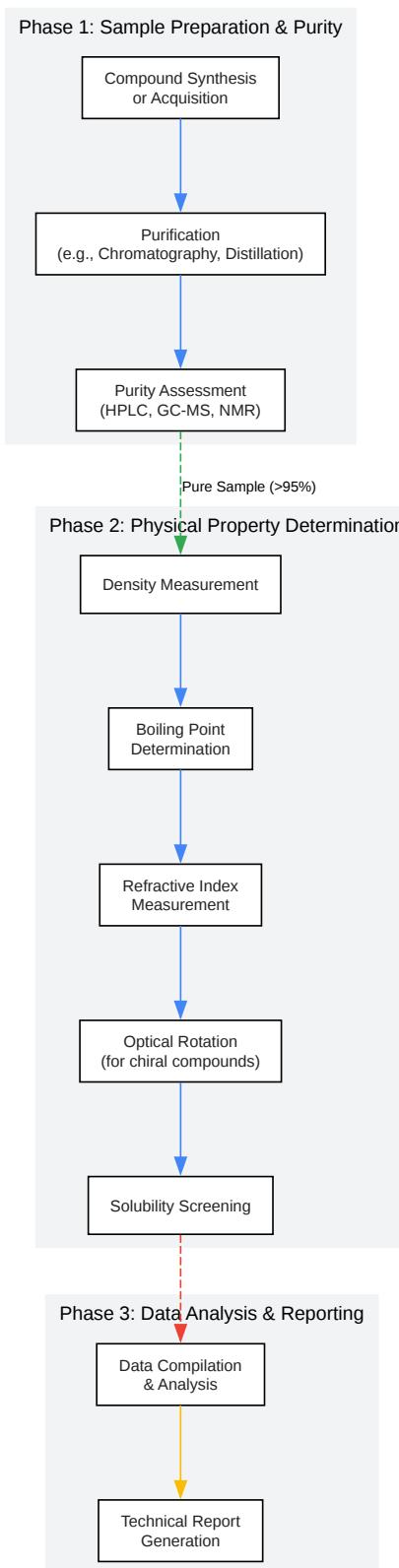
Boiling Point Determination (Micro Scale)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample volumes, a micro-boiling point method using a Thiele tube or a melting point apparatus is effective.[8]

Protocol:

- Add a small volume (approx. 0.5 mL) of the liquid sample into a small test tube.
- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[9]
- Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Place the assembly in a heating bath (like a Thiele tube filled with mineral oil).[8]
- Heat the apparatus gently. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.[8]
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7][8]

Refractive Index Measurement


The refractive index is a measure of how light bends as it passes through a substance. It is typically measured using an Abbe refractometer, which is based on the principle of critical angle.[10][11]

Protocol:

- Ensure the prisms of the Abbe refractometer are clean and dry, using a soft tissue with a solvent like ethanol or acetone.[10]
- Calibrate the instrument using a standard with a known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).[10]
- Place 2-3 drops of the liquid sample onto the surface of the lower (measuring) prism.[10][12]
- Gently close the upper prism to spread the liquid into a thin, uniform layer.[11]
- Turn on the light source and adjust it to illuminate the prisms.
- While looking through the eyepiece, rotate the prism adjustment knob until the light-dark boundary (the shadow boundary) is visible.[13]
- Use the compensator knob to sharpen the boundary line and eliminate any color fringes.[12]
- Adjust the prism knob again to center the sharp boundary line precisely on the crosshairs of the eyepiece.[13]
- Read the refractive index value directly from the instrument's scale.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or uncharacterized chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. (2S)-N,N-dimethylpyrrolidine-2-carboxamide | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-N,N-dimethylpyrrolidine-2-carboxamide 97% | CAS: 29802-22-0 | AChemBlock [achemblock.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. hinotek.com [hinotek.com]
- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 12. davjalandhar.com [davjalandhar.com]
- 13. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (2S)-N,N-dimethylpyrrolidine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555227#2s-n-n-dimethylpyrrolidine-2-carboxamide-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com